2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile
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Overview
Description
The compound “2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile” is a complex organic molecule with the molecular formula C10H10N4S and a molecular weight of 218.28. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available in the search results, similar compounds have been synthesized. For instance, a series of lanthanide complexes with imidazole-based ligands have been synthesized and characterized . Another example is the synthesis of a mononuclear iron (II) complex with a linear hexadentate N6 ligand, containing two 1,2,3-triazole moieties .Scientific Research Applications
Application in Drug Metabolism Studies
One study discusses the application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This work highlights the role of microbial-based surrogate biocatalytic systems in producing sufficient amounts of mammalian metabolites for structural characterization, demonstrating an innovative approach to drug metabolism research (Zmijewski et al., 2006).
Ionic Liquids in Purification Processes
Another research effort demonstrates the use of a green and cheap ionic liquid for purifying gasoline octane boosters, showcasing the potential of ionic liquids in industrial separation processes. This study exemplifies the application of ionic liquids in enhancing the octane index of gasolines, a critical factor in fuel quality (Arce et al., 2007).
Supercapacitor Applications
Research into ionic liquid mixture electrolytes for supercapacitor applications across a large temperature range (−70 °C to 80 °C) operating at 3.5V cell voltage indicates the critical role of specific ionic liquids in developing energy storage devices. The electrolyte showcased excellent thermal properties and electrochemical performance, highlighting its suitability for supercapacitors (Newell et al., 2018).
Novel Antimicrobial Agents
A study on novel structures derived from 2-[(pyridyl)methyl]thio-1H-benzimidazole as anti-Helicobacter pylori agents part 2 highlights the development of new antimicrobial compounds. This research provides insights into the design and synthesis of compounds targeting specific bacterial pathogens, contributing to the field of infectious disease treatment (Carcanague et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar imidazole-based structures have been known to interact with lanthanide ions . These ions, such as Sm, Eu, Gd, Tb, and Dy, play crucial roles in various biological processes, including cell signaling and metabolism .
Mode of Action
Imidazole-based compounds have been reported to tune the luminescence of lanthanide ions . This suggests that the compound might interact with its targets, altering their energy levels and resulting in changes in their luminescent properties .
Biochemical Pathways
The alteration of luminescent properties in lanthanide ions could potentially affect various biochemical pathways, particularly those involving cell signaling and metabolic processes .
Result of Action
The potential alteration of luminescent properties in lanthanide ions could have various effects at the molecular and cellular levels, potentially influencing cell signaling and metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other ions could potentially affect the compound’s interaction with its targets and its overall efficacy .
Properties
IUPAC Name |
2-[(2-ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-3-15-10-13-7-9(14(10)2)4-8(5-11)6-12/h4,7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTFKCYSGIFFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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